5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole
Overview
Description
5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole, also known as this compound, is a useful research compound. Its molecular formula is C8H5ClF2O2 and its molecular weight is 206.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Utility and Derivative Formation This compound is utilized in organic synthesis as a precursor for the formation of diverse chemical structures. It has been demonstrated to participate in SRN1 reactions with nitropropane anion, leading to C-alkylation and the production of new series of nitrobenzo[d][1,3]dioxole derivatives (Meuche-Albeny et al., 2003). Similarly, its reactivity with aromatic carbonyl and α-carbonyl ester derivatives via tetrakis(dimethylamino)ethylene (TDAE) methodology has been reported to synthesize substituted 2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1-aryl ethanols and propionic acid ethyl esters (Amiri-Attou et al., 2005).
Bioactive Derivative Development The exploration of derivatives of 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole has extended to the development of bioactive molecules. For instance, safrole, a related derivative, has been investigated for its antibacterial properties, demonstrating potential health benefits and application in medical research (Khayyat & Al-Zahrani, 2014).
Novel Material Synthesis Research also extends into material science, where derivatives of this compound are investigated for their potential applications in creating new materials. An example includes the development of water-soluble phosphines, which are crucial in catalysis and material science, demonstrating the versatility of this compound in synthesizing compounds with specific physical properties (Herd et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that it plays a crucial role in the synthesis of various pharmaceutical compounds .
Biochemical Pathways
It’s primarily used as an intermediate in the synthesis of various pharmaceutical compounds .
Pharmacokinetics
As an intermediate in drug synthesis, its pharmacokinetic properties would largely depend on the final pharmaceutical compound it’s used to produce .
Result of Action
As an intermediate in drug synthesis, its effects would largely depend on the final pharmaceutical compound it’s used to produce .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
5-(chloromethyl)-2,2-difluoro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-5-1-2-6-7(3-5)13-8(10,11)12-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIROCHBZRSMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Synthesis routes and methods IV
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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